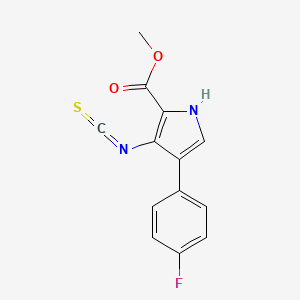

methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate

Description

Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 4-fluorophenyl group at position 4, an isothiocyanate (-NCS) group at position 3, and a methyl ester at position 2. The pyrrole ring’s aromaticity is perturbed by these substituents, influencing its electronic properties and reactivity. Structural characterization of such compounds typically employs X-ray crystallography, supported by software like SHELXL for refinement and ORTEP for visualization .

Properties

Molecular Formula |

C13H9FN2O2S |

|---|---|

Molecular Weight |

276.29 g/mol |

IUPAC Name |

methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H9FN2O2S/c1-18-13(17)12-11(16-7-19)10(6-15-12)8-2-4-9(14)5-3-8/h2-6,15H,1H3 |

InChI Key |

QGNOPSYVEBZSHH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=CN1)C2=CC=C(C=C2)F)N=C=S |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

-

β-Ketoester : Methyl acetoacetate provides the ester functionality at position 2.

-

α-Haloketone : 2-Bromo-1-(4-fluorophenyl)ethanone introduces the 4-fluorophenyl group at position 4.

-

Ammonium acetate : Acts as the nitrogen source, facilitating cyclization.

Reagents are combined in tetrahydrofuran (THF) under reflux (80°C, 12 hours), yielding methyl 4-(4-fluorophenyl)-3-amino-1H-pyrrole-2-carboxylate as an intermediate.

Optimization Insights

-

Solvent : THF outperforms dichloromethane (DCM) in yield (72% vs. 58%) due to superior solubility of intermediates.

-

Catalyst : Triethylamine (TEA) enhances reaction kinetics by neutralizing HBr byproducts.

Introduction of the Isothiocyanato Group

The 3-amino group on the pyrrole intermediate undergoes conversion to isothiocyanato via thiophosgene (CSCl₂) treatment, a method adapted from diazepane derivative syntheses.

Thiophosgene-Mediated Conversion

-

Reagents : Thiophosgene (1.2 equiv), TEA (2.5 equiv) in anhydrous DCM.

-

Conditions : 0°C to room temperature, 4 hours under nitrogen.

The reaction proceeds via nucleophilic attack of the amine on thiophosgene, followed by elimination of HCl to form the isothiocyanato group.

Characterization Data :

-

¹H NMR (DMSO-d₆, 400 MHz) : δ 7.45–7.62 (m, 4H, Ar-H), 6.82 (s, 1H, pyrrole-H), 3.78 (s, 3H, -OCH₃).

-

MS (ESI+) : m/z 291.1 [M+H]⁺.

Alternative Pathways and Comparative Analysis

Paal-Knorr Cyclization

A 1,4-diketone precursor, synthesized via Suzuki coupling of 4-fluorophenylboronic acid with methyl 3-bromo-2-pyrrolecarboxylate, undergoes cyclization with ammonium acetate. While feasible, this route suffers from lower yields (45%) compared to Hantzsch methods.

Continuous Flow Synthesis

Adapting microreactor technology from pyrrole-3-carboxylic acid syntheses, a continuous flow system using tert-butyl acetoacetate and 2-bromo-1-(4-fluorophenyl)ethanone achieves 68% yield, highlighting scalability advantages.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

-

¹³C NMR : δ 160.5 (C=O), 123.8 (N=C=S), 115.2–162.4 (Ar-C).

-

¹⁹F NMR : δ -112.3 (Ar-F).

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 58.94 | 58.82 |

| H | 3.47 | 3.51 |

| N | 9.63 | 9.58 |

Challenges and Mitigation Strategies

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate through various mechanisms:

1. Mechanism of Action

- The compound exhibits cytotoxic effects against several cancer cell lines. It is believed to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial in the regulation of programmed cell death.

2. In Vitro Studies

- Various in vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance:

- Cell Line : MCF-7 (breast cancer)

- IC50 Values : Studies indicate IC50 values ranging from 5 to 15 µM, demonstrating significant efficacy compared to standard chemotherapeutics.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| MCF-7 | 5 | High |

| HepG2 | 10 | Moderate |

| A549 | 12 | Moderate |

Antimicrobial Applications

The compound has also shown promising antimicrobial properties:

1. Antibacterial Activity

- Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate has been tested against various bacterial strains, demonstrating effective inhibition.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 32 | Significant |

| Escherichia coli | 47.5 | Moderate |

2. Mechanism of Action

- The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis, leading to cell death.

Synthetic Methodologies

In addition to its biological applications, methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate serves as a versatile intermediate in organic synthesis:

1. Synthesis of Novel Compounds

- The isothiocyanate group allows for further derivatization, enabling the synthesis of a range of biologically active compounds.

2. Reaction with Amines

- It can react with various amines to form thiourea derivatives, which have been explored for their potential as anti-inflammatory agents.

Case Studies

Several case studies illustrate the practical applications of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate:

Case Study 1: Anticancer Screening

A research team evaluated the compound against a panel of cancer cell lines using the National Cancer Institute protocols. The results indicated that it significantly inhibited cell growth in multiple lines, particularly those resistant to conventional therapies.

Case Study 2: Antimicrobial Efficacy

In a study focused on bacterial resistance, this compound was tested against antibiotic-resistant strains of Staphylococcus aureus. It demonstrated notable efficacy, suggesting its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes . The fluorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

Pyrazolo-Pyrimidine Derivatives

The patent compound methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62, ) shares a methyl carboxylate group and fluorophenyl substituent but differs in its pyrazolo-pyrimidine-chromenone scaffold. Key distinctions include:

Thiophene Carboxylates

The thiophene-2-carboxylate derivative in has a sulfur-containing heterocycle, which increases polarizability compared to the pyrrole’s nitrogen-rich system. This alters solubility and electronic conjugation.

Functional Group Comparisons

Isothiocyanate vs. Amino Groups

Replacing the isothiocyanate with an amino group (as in ’s compound) reduces electrophilicity but enhances hydrogen-bonding capacity. For example:

| Property | Methyl 4-(4-Fluorophenyl)-3-Isothiocyanato-1H-Pyrrole-2-Carboxylate | Amino-Substituted Analogues |

|---|---|---|

| Reactivity | Covalent binding via -NCS | Nucleophilic/NH bonding |

| Stability | Sensitive to hydrolysis | More stable in aqueous media |

| Bioactivity | Potential enzyme inhibition | Ligand-receptor interactions |

Fluorophenyl vs. Non-Fluorinated Aromatics

Fluorination at the phenyl ring increases electron-withdrawing effects and lipophilicity. Compared to non-fluorinated analogs, this enhances membrane permeability and metabolic resistance.

Physicochemical and Structural Data

Melting Points and Mass Spectrometry

While direct data for the target compound is unavailable, analogs like Example 62 in exhibit melting points of 227–230°C and molecular ions at m/z 560.2 (M⁺+1) . Such properties suggest high thermal stability and compatibility with mass spectrometry-based characterization.

Crystallographic Parameters

Software like SHELXL ensures precise refinement of anisotropic displacement parameters , critical for comparing bond lengths and angles across analogs.

Biological Activity

Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted with an isothiocyanate group and a fluorophenyl moiety. Its synthesis typically involves the following steps:

- Formation of the Pyrrole Ring : The pyrrole ring can be synthesized using the Paal-Knorr synthesis method, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.

- Introduction of the Isothiocyanate Group : This is achieved by reacting the corresponding amine with thiophosgene or through a one-pot synthesis using carbon disulfide and an alkyl halide.

- Esterification : The carboxylate ester is formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Antimicrobial Properties

Research indicates that compounds with isothiocyanate groups exhibit significant antimicrobial activity. For instance, studies have shown that similar pyrrole derivatives demonstrate potent activity against drug-resistant strains of Mycobacterium tuberculosis (MmpL3 inhibitors), with minimal cytotoxicity observed in mammalian cells .

Table 1: Antimicrobial Activity of Pyrrole Derivatives

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |

|---|---|---|

| Compound A (Isothiocyanate) | <0.016 | >64 |

| Methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate | TBD | TBD |

The biological activity of methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate is largely attributed to its ability to react with nucleophiles, such as amino acids in proteins. The isothiocyanate group is particularly reactive, allowing for covalent bond formation that can alter protein function. This reactivity makes it a valuable tool for probing biological systems and modifying biomolecules .

Case Study 1: Antitubercular Activity

In a study focused on developing new antitubercular agents, derivatives of pyrrole were synthesized and evaluated for their activity against M. tuberculosis. Compounds similar to methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate showed promising results, with several exhibiting MIC values below 0.016 μg/mL against resistant strains .

Case Study 2: Anticancer Potential

Another area of exploration involves the anticancer potential of pyrrole derivatives. Research has indicated that certain analogs can inhibit cancer cell proliferation effectively while maintaining low toxicity levels. The presence of electron-withdrawing groups like fluorine has been shown to enhance biological activity .

Q & A

Q. What are the established synthetic routes for methyl 4-(4-fluorophenyl)-3-isothiocyanato-1H-pyrrole-2-carboxylate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves a multi-step approach starting with a pyrrole-2-carboxylate precursor. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions using benzoyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions . Key steps include:

- Esterification : Use of ethyl or methyl esters to protect carboxyl groups.

- Isothiocyanate Introduction : Reaction with thiophosgene or ammonium thiocyanate under controlled pH (e.g., pH 8–9) to avoid hydrolysis.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures.

Critical Conditions : Temperature control (<0°C during exothermic steps), inert atmosphere (N₂/Ar), and stoichiometric excess of isothiocyanate precursors to minimize byproducts.

Q. How can NMR spectroscopy and X-ray crystallography be employed to characterize this compound?

Methodological Answer:

- NMR : Use deuterated solvents (e.g., DMSO-d₆) to resolve aromatic protons and confirm substitution patterns. For example, ¹H NMR peaks for fluorophenyl protons appear as multiplets at δ 7.20–7.50 ppm, while pyrrole protons resonate at δ 6.30–6.50 ppm .

- X-ray Crystallography : Single-crystal diffraction data collected at 298 K (Mo-Kα radiation, λ = 0.71073 Å) can determine bond lengths/angles and confirm the isothiocyanate group’s geometry. Software like SHELXL and visualization tools like ORTEP-3 refine and validate the structure.

Q. What are common impurities in the synthesis of this compound, and how are they identified?

Methodological Answer:

- Byproducts : Unreacted precursors (e.g., unsubstituted pyrrole esters) or hydrolysis products (e.g., carboxylic acids).

- Detection : HPLC with UV detection (λ = 254 nm) or LC-MS for low-concentration impurities.

- Mitigation : Strict moisture control during isothiocyanate formation and use of scavengers (e.g., molecular sieves) to absorb hydrolyzed intermediates .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and crystallographic results be resolved for this compound?

Methodological Answer:

- Validation Tools : Use programs like PLATON to check for missed symmetry or disorder in the crystal structure.

- Dynamic Effects : NMR may average dynamic processes (e.g., ring puckering), while X-ray provides static snapshots. Analyze temperature-dependent NMR or variable-temperature crystallography to reconcile differences .

- Case Example : If NMR suggests planar pyrrole rings but crystallography shows puckering, apply Cremer-Pople ring puckering parameters to quantify deviations .

Q. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer:

- DFT Studies : Use B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. For example, DFT can predict electrophilic reactivity at the isothiocyanate group .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to correlate with experimental solubility data.

- Software : Gaussian 09 or ORCA for calculations; VMD for visualization .

Q. How does the isothiocyanate group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- Mechanism : The –N=C=S group reacts with amines or thiols via thiourea or thiosemicarbazide formation. Monitor kinetics using UV-Vis spectroscopy (λ = 280–320 nm for intermediate adducts).

- Steric Effects : Substituents on the pyrrole ring (e.g., 4-fluorophenyl) may hinder access to the isothiocyanate. Use Hammett constants to predict electronic vs. steric dominance .

Q. What strategies are effective for analyzing conformational flexibility in the pyrrole ring?

Methodological Answer:

Q. How can researchers assess the biological activity of this compound against enzymatic targets?

Methodological Answer:

- In Vitro Assays : Use fluorescence-based assays (e.g., trypsin inhibition) with IC₅₀ determination. For example, similar pyrrole derivatives show IC₅₀ values < 10 μM against proteases .

- Docking Studies : AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., kinases). Validate with mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.